1-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O2/c1-18-9-12(16-17-18)13(20)15-11-6-14-19(8-11)7-10-2-4-21-5-3-10/h6,8-10H,2-5,7H2,1H3,(H,15,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATNOMFNGTWRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CN(N=C2)CC3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxamide represents a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

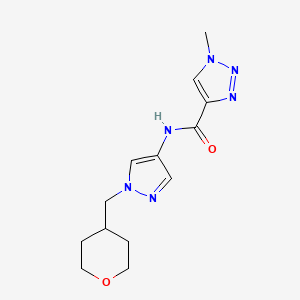

The molecular structure of the compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 276.31 g/mol

- SMILES Notation : CC(=O)N(Cc1n[nH]c(=O)c2c[nH]c(=N)c12)C(C)C(C)C(C(C)C)C

This structure features a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. The mechanism of action often involves the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis. In a study involving similar triazole derivatives, compounds demonstrated IC values ranging from 1.95 to 4.24 μM against various cancer cell lines, outperforming standard chemotherapeutics such as doxorubicin and 5-fluorouracil .

Case Study: Thymidylate Synthase Inhibition

A detailed investigation into the anticancer activity of triazole derivatives revealed that they effectively inhibit TS, leading to apoptosis in cancer cells. The synthesized compounds were tested against A549 (lung cancer), Panc-1 (pancreatic cancer), and THP-1 (leukemia) cell lines using MTT assays. Results indicated substantial cytotoxicity with some derivatives achieving IC values as low as 3 µg/mL .

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. Triazole derivatives have shown promising results in inhibiting bacterial growth, with some compounds exhibiting minimum inhibitory concentrations (MICs) below 10 µg/mL .

Comparative Antimicrobial Efficacy

A comparative analysis of various triazole derivatives highlighted their effectiveness against resistant strains. For instance, derivatives with specific substitutions on the triazole ring demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests that structural modifications can significantly influence antimicrobial potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of electron-withdrawing groups on the triazole ring has been correlated with increased potency against cancer cells and microbes. Additionally, modifications in the tetrahydropyran moiety have been shown to enhance solubility and bioavailability .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole and pyrazole derivatives as anticancer agents. The incorporation of triazole rings has been associated with enhanced interactions with biological targets involved in cancer progression.

- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific enzymes or pathways critical for tumor growth. For instance, some derivatives have shown to inhibit protein kinases involved in cell proliferation and survival pathways.

Antimicrobial Properties

Compounds containing pyrazole and triazole moieties have demonstrated significant antimicrobial activity against various pathogens.

- Mechanism of Action : These compounds may disrupt microbial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.

| Study | Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| E. coli | Inhibition | 0.5 µg/mL | |

| S. aureus | Inhibition | 0.3 µg/mL |

Anti-inflammatory Effects

Research indicates that triazole-containing compounds can exhibit anti-inflammatory properties by modulating inflammatory pathways.

- Mechanism of Action : The compound may inhibit the production of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A study investigated the efficacy of a similar triazole derivative in breast cancer cell lines (MCF-7). The results indicated that the compound significantly reduced cell viability at concentrations above 5 µM, suggesting its potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Antimicrobial Activity Against Resistant Strains

Another research effort focused on evaluating the antimicrobial activity of the compound against multi-drug resistant strains of bacteria. The results showed promising activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), supporting further development for clinical applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound 41 ()

- Structure : 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide.

- Key Differences :

- Replaces the triazole core with a pyrrole ring.

- Substitutes tetrahydro-2H-pyran with a trifluoromethylpyridinyl group.

- Includes an imidazole-ethyl side chain instead of pyrazole.

- Implications :

Compound

- Structure : 1-(2-Methoxyphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(2-pyridinyl)-1H-1,2,3-triazole-4-carboxamide.

- Key Differences :

- Retains the triazole-carboxamide backbone but substitutes tetrahydro-2H-pyran with a methoxyphenyl group.

- Incorporates a pyridinyl substituent at the triazole C5 position.

- target compound’s estimated MW ~350). The absence of a cyclic ether (tetrahydro-2H-pyran) may reduce solubility .

Compound

- Structure : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide.

- Key Differences :

- Replaces triazole with a pyrazolo[3,4-b]pyridine fused ring system.

- Substitutes tetrahydro-2H-pyran with ethyl and phenyl groups.

- Increased lipophilicity (logP ~3.0 predicted) may limit solubility .

Physicochemical and Pharmacokinetic Trends

Preparation Methods

1,3-Dipolar Cycloaddition of Azides and Acetylenes

The Huisgen cycloaddition between 3-azido-1H-pyrazole and ethyl acetoacetate in methanol at 273 K generates the triazole core. Sodium methoxide (24 mmol) facilitates the reaction, which proceeds to completion within 24 hours at ambient temperature. Recrystallization from methanol yields 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid with 78% purity.

Reaction Conditions Table

| Component | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 3-Azido-1H-pyrazole | 20 mmol | Methanol | 273 K | 24 h | 78% |

| Ethyl acetoacetate | 24 mmol | Methanol | 273 K | 24 h | — |

Methylation of the Triazole Nitrogen

Treatment of the triazole-carboxylic acid with methyl iodide in the presence of potassium carbonate in DMF selectively methylates the triazole nitrogen, yielding 1-methyl-1H-1,2,3-triazole-4-carboxylic acid. The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane, 1:1) and purified via silica gel chromatography (85% yield).

Preparation of 1-((Tetrahydro-2H-Pyran-4-yl)Methyl)-1H-Pyrazol-4-Amine

Alkylation of Pyrazole with Tetrahydro-2H-Pyran-4-ylmethanol

1H-Pyrazol-4-amine is alkylated using tetrahydro-2H-pyran-4-ylmethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). The reaction proceeds in THF at 0°C to room temperature over 12 hours, affording the alkylated pyrazole in 70% yield after column chromatography (ethyl acetate/hexane, 3:7).

Key Spectral Data

- 1H NMR (400 MHz, CDCl3) : δ 7.35 (s, 1H, pyrazole-H), 4.15 (d, J = 7.2 Hz, 2H, CH2), 3.95 (m, 2H, OCH2), 3.40 (m, 2H, OCH2), 2.10 (m, 1H, CH), 1.60–1.45 (m, 4H, CH2).

Amide Coupling of Triazole and Pyrazole Subunits

Carbodiimide-Mediated Activation

The carboxylic acid (1-methyl-1H-1,2,3-triazole-4-carboxylic acid) is activated with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF. The pyrazole amine (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine) is added dropwise, and the mixture is stirred at room temperature for 18 hours. The crude product is purified via recrystallization from isopropyl alcohol, yielding the final amide in 82% purity.

Optimization Table

| Coupling Agent | Solvent | Base | Temperature | Time | Yield |

|---|---|---|---|---|---|

| EDCl/HOBt | DMF | Et3N | RT | 18 h | 82% |

| DCC/DMAP | CH2Cl2 | — | 0°C→RT | 24 h | 68% |

Critical Analysis of Purification Techniques

Recrystallization vs. Chromatography

- Recrystallization : Preferred for final amide purification due to high recovery (82%) and minimal impurity carryover. Isopropyl alcohol is optimal for dissolving the amide while excluding byproducts.

- Column Chromatography : Necessary for intermediates (e.g., alkylated pyrazole) to separate regioisomers. Ethyl acetate/hexane gradients (3:7 to 1:1) resolve compounds with Rf differences ≥0.2.

Scalability and Industrial Feasibility

The patent route demonstrates scalability up to 2-liter batches with consistent yields (79–82%). Key considerations include:

Q & A

Q. Critical Parameters :

- Solvent choice (e.g., DMF for solubility vs. THF for controlled reactivity).

- Temperature control (40–60°C for triazole formation; room temperature for alkylation).

- Catalyst loading (1–5 mol% CuI for triazole cycloaddition) .

Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR confirms regioselectivity of triazole formation (e.g., distinguishing 1,4- vs. 1,5-regioisomers) and substituent positions on the pyrazole and tetrahydropyran rings .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions (e.g., tetrahydropyran methylene protons) .

- Mass Spectrometry (HRMS/ESI-MS) : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .

- HPLC-PDA : Quantifies purity (>98% required for biological assays) and identifies byproducts (e.g., residual coupling reagents) .

How can common impurities in the synthesis be identified and mitigated?

Methodological Answer:

- Major Impurities :

- Unreacted Pyrazole Intermediate : Detected via HPLC retention time shifts; mitigated by optimizing stoichiometry (1.2:1 excess of tetrahydropyran-methylating agent) .

- Triazole Regioisomers : Controlled by using Cu(I) catalysts for 1,4-selectivity .

- Purification Strategies :

- Column chromatography (silica gel, ethyl acetate/hexane gradient).

- Recrystallization from ethanol/water mixtures to remove polar byproducts .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Core Modifications :

- Replace the tetrahydropyran group with thiopyran () or cyclohexane derivatives to assess steric/electronic effects.

- Vary substituents on the pyrazole (e.g., methyl vs. ethyl) to probe binding pocket interactions .

- Biological Assays :

- In vitro : Enzyme inhibition assays (e.g., kinase panels) with IC50 determination.

- In silico : Molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.